molecular formula C16H30N2 B14583884 N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine CAS No. 61147-63-5

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine

Cat. No.: B14583884
CAS No.: 61147-63-5
M. Wt: 250.42 g/mol
InChI Key: TUVUDLXXFMEYKJ-UHFFFAOYSA-N
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Description

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine is an organic compound that belongs to the class of amines. It is characterized by the presence of a piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and a cycloheptanimine moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cycloheptanone under specific conditions. One common method is the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the cycloheptanimine moiety is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine involves its interaction with molecular targets and pathways within cells. The compound may act as a base or nucleophile, participating in various chemical reactions that affect cellular processes. Specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine is unique due to its combination of a piperidine ring with a cycloheptanimine moiety, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics.

Properties

CAS No.

61147-63-5

Molecular Formula

C16H30N2

Molecular Weight

250.42 g/mol

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-1-yl)cycloheptanimine

InChI

InChI=1S/C16H30N2/c1-15(2)12-9-13-16(3,4)18(15)17-14-10-7-5-6-8-11-14/h5-13H2,1-4H3

InChI Key

TUVUDLXXFMEYKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1N=C2CCCCCC2)(C)C)C

Origin of Product

United States

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